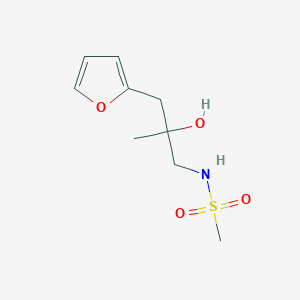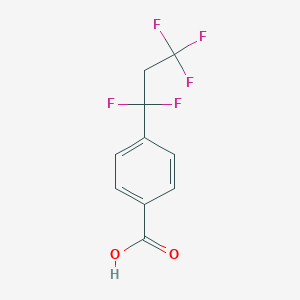![molecular formula C16H25N3O4 B2526649 diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate CAS No. 956543-98-9](/img/structure/B2526649.png)
diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is a compound that can be categorized within the family of substituted aminomethylenemalonates. These compounds are known for their potential in forming various heterocyclic systems, which are of significant interest in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves the Michael reaction or condensation reactions. For instance, diethyl (substituted amino)-methylenemalonate can react with hydrazine hydrate to yield triazoles or pyrazoles, depending on the leaving group in the initially formed adduct . Additionally, diethyl tert-butylmalonate can be synthesized from diethyl malonate through a series of reactions including addition to CC, ester-active methylene condensation, and Grignard reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of diethyl aryl amino methylene malonate (DAM) derivatives, which are closely related to the compound of interest, has been studied using single crystal X-ray diffraction. These structures exhibit co-planar conformations and strong intramolecular N-H…O hydrogen bonding, forming a six-membered ring motif . Such structural features are likely to be present in the compound under analysis, given the similarity in functional groups.
Chemical Reactions Analysis
Compounds similar to this compound can undergo various chemical reactions. For example, diethyl N,N-dimethylaminomethylenemalonate reacts with different nucleophiles to form fused heterocyclic systems, such as azinopyrimidinones and quinolizines . These reactions are indicative of the reactivity of the amino methylene malonate moiety, which could also apply to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are influenced by their molecular structure and the nature of their substituents. For instance, the presence of hydroxyanilino groups in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates affects their hydrogen bonding patterns and, consequently, their supramolecular architecture . The tert-butyl and pyrazolyl substituents in the compound of interest would similarly affect its properties, such as solubility, melting point, and potential for intermolecular interactions.
Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
The compound is utilized in the regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates, which are evaluated for their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme is a key target for antimalarial drugs. The synthesis involves a two-step process starting from ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers, demonstrating the compound's utility in developing potential antimalarial agents (Vah et al., 2022).
Preparation of Iodinated Pyrazole Isomers
Further research demonstrates the compound's versatility in preparing iodinated pyrazole isomers, which serve as precursors for a wide range of pyrazole derivatives. These derivatives have potential applications in various fields, including medicinal chemistry and material science. The methodology provides an accessible route to diverse pyrazole series, showcasing the compound's significance in the synthesis of novel chemical entities (Guillou & Janin, 2010).
Development of Catalytic Systems
The compound also finds application in the development of catalytic systems for polymerization processes. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes, derived from related compounds, have been explored as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research highlights the compound's potential in contributing to environmentally friendly polymer synthesis strategies (Matiwane, Obuah, & Darkwa, 2020).
Exploring Chemical Reactivity
Studies on the reactivity of related pyrazolo[5,1-c][1,2,4]triazines, which share a core structure with the compound , provide insights into the synthesis of biologically active compounds. These investigations reveal the versatility of such compounds in generating a variety of fused derivatives, underscoring the chemical's significance in the design of new pharmacologically active molecules (Mironovich & Shcherbinin, 2015).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a similar structure, such as 5-amino-pyrazoles, have been found to be potent reagents in organic and medicinal synthesis . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .
Mode of Action
The compound’s structure suggests that it may interact with its targets through a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Propriétés
IUPAC Name |
diethyl 2-[[(2-tert-butyl-5-methylpyrazol-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-7-22-14(20)12(15(21)23-8-2)10-17-13-9-11(3)18-19(13)16(4,5)6/h9-10,17H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPGJDNPLZWJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C(C)(C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)


![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)
![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)